(2R)-2-amino-3-(4-hydroxy-3-methylphenyl)propanoic acid
Description
Properties
Molecular Formula |
C10H13NO3 |
|---|---|
Molecular Weight |
195.21 g/mol |
IUPAC Name |
(2R)-2-amino-3-(4-hydroxy-3-methylphenyl)propanoic acid |
InChI |
InChI=1S/C10H13NO3/c1-6-4-7(2-3-9(6)12)5-8(11)10(13)14/h2-4,8,12H,5,11H2,1H3,(H,13,14)/t8-/m1/s1 |
InChI Key |
MQHLULPKDLJASZ-MRVPVSSYSA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)C[C@H](C(=O)O)N)O |
Canonical SMILES |
CC1=C(C=CC(=C1)CC(C(=O)O)N)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-amino-3-(4-hydroxy-3-methylphenyl)propanoic acid typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method involves the reaction of 4-hydroxy-3-methylbenzaldehyde with a chiral amine to form an imine intermediate, which is then reduced to the corresponding amine. This amine is subsequently reacted with a suitable carboxylic acid derivative to yield the final product.
Industrial Production Methods
Industrial production of this compound often employs large-scale synthesis techniques such as continuous flow reactors to ensure high yield and purity. The use of green chemistry principles, such as microwave-assisted synthesis and solvent-free reactions, is also becoming increasingly popular to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-amino-3-(4-hydroxy-3-methylphenyl)propanoic acid can undergo a variety of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield 4-hydroxy-3-methylbenzaldehyde, while reduction of the amino group can produce 2-amino-3-(4-hydroxy-3-methylphenyl)propanol.
Scientific Research Applications
(2R)-2-amino-3-(4-hydroxy-3-methylphenyl)propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a chiral ligand in asymmetric synthesis.
Biology: The compound is studied for its role in enzyme catalysis and as a potential inhibitor of certain biological pathways.
Medicine: It has potential therapeutic applications, including as an anti-inflammatory agent and in the treatment of neurological disorders.
Industry: The compound is used in the production of pharmaceuticals and as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism by which (2R)-2-amino-3-(4-hydroxy-3-methylphenyl)propanoic acid exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. The hydroxyl and amino groups play crucial roles in these interactions, forming hydrogen bonds and other non-covalent interactions with the target molecules.
Comparison with Similar Compounds
Substituent Effects on Lipophilicity and Bioavailability
Stereochemical and Electronic Impacts
- The 2R-configuration ensures chiral specificity, critical for interactions with enzymes or receptors. For example, D-tyrosine () exhibits distinct bacterial biofilm inhibition compared to its L-enantiomer .
Biological Activity
(2R)-2-amino-3-(4-hydroxy-3-methylphenyl)propanoic acid, commonly referred to as a phenylalanine derivative, exhibits significant biological activity. This compound has garnered attention due to its potential therapeutic applications, particularly in the realm of neuropharmacology and metabolic regulation. This article provides a comprehensive overview of its biological activities, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
- Chemical Formula : C10H13NO3
- Molecular Weight : 195.22 g/mol
- CAS Number : 17028-03-4
This compound primarily interacts with neurotransmitter systems, particularly those involving glutamate receptors. It functions as an agonist at specific receptor subtypes, influencing synaptic transmission and neuronal excitability.
Key Mechanisms:
- AMPA Receptor Modulation : This compound acts on AMPA receptors, which are critical for fast synaptic transmission in the central nervous system. Studies have shown that it can enhance AMPA receptor-mediated currents, thereby facilitating neurotransmission .
- Neuroprotective Effects : The compound exhibits neuroprotective properties by reducing excitotoxicity associated with excessive glutamate signaling, which is implicated in various neurodegenerative conditions .
Biological Activity and Pharmacological Effects
The biological activity of this compound has been explored in various experimental models:
Behavioral Studies
In vivo studies have demonstrated that administration of this compound results in significant behavioral changes in animal models. For instance:
- Dosing Studies : Mice treated with this compound displayed dose-dependent effects on motor function and coordination, with higher doses leading to pronounced flaccidity and loss of righting reflexes .
Electrophysiological Assays
Electrophysiological recordings from neuronal cultures indicated that the compound significantly enhances excitatory postsynaptic currents (EPSCs) mediated by AMPA receptors:
- Current Measurements : The mean charge transfer during spontaneous EPSCs was significantly reduced upon treatment with this compound compared to control conditions .
Case Studies
Several studies have highlighted the potential therapeutic applications of this compound:
- Neurodegenerative Diseases : Research indicates that this compound may offer protective effects against neuronal damage in models of Alzheimer's disease by modulating glutamate signaling pathways .
- Anxiety Disorders : Its agonistic activity at mGlu receptors suggests a role in alleviating anxiety symptoms, as evidenced by behavioral assays in rodent models .
Summary of Findings
The following table summarizes key findings regarding the biological activity of this compound:
| Study Type | Findings |
|---|---|
| Behavioral Studies | Dose-dependent effects on motor function; flaccidity observed at high doses |
| Electrophysiological | Significant enhancement of AMPA receptor-mediated EPSCs; reduced charge transfer in recordings |
| Neuroprotection | Protective effects against excitotoxicity; potential application in neurodegenerative diseases |
| Anxiety Relief | Agonistic activity at mGlu receptors; behavioral improvements noted in anxiety models |
Q & A
Basic: What are the optimal synthetic routes for (2R)-2-amino-3-(4-hydroxy-3-methylphenyl)propanoic acid?
Methodological Answer:
The synthesis typically involves asymmetric catalysis or chiral pool strategies due to the stereocenter at C2. A common approach is the enantioselective Strecker reaction using (R)-configured catalysts to introduce the amino group. For the phenylpropanoid backbone, Friedel-Crafts alkylation or palladium-catalyzed cross-coupling can attach the 4-hydroxy-3-methylphenyl moiety. Post-synthetic steps may include hydrolysis of nitriles to carboxylic acids under basic conditions (e.g., NaOH at 80°C) and purification via recrystallization in ethanol/water .
Basic: How can researchers characterize the enantiomeric purity of this compound?
Methodological Answer:
Enantiomeric purity is critical for biological studies. Use chiral HPLC with columns like Chirobiotic T (teicoplanin-based) or Chiralpak AD-H. Mobile phases often consist of hexane/isopropanol (90:10) with 0.1% trifluoroacetic acid. Confirm purity by comparing retention times with racemic mixtures and calculate enantiomeric excess (ee) via peak area integration. Complementary circular dichroism (CD) spectroscopy at 220–260 nm can validate chiral integrity .
Advanced: How can stereoselective challenges in large-scale synthesis be mitigated?
Methodological Answer:
Scale-up often reduces enantioselectivity due to kinetic resolution issues. To address this:
- Optimize catalyst loading (e.g., 5–10 mol% of (R)-BINAP in asymmetric hydrogenation).
- Use dynamic kinetic resolution (DKR) with enzymes like lipases to racemize undesired enantiomers during synthesis.
- Monitor reaction progress via inline FTIR or Raman spectroscopy to adjust parameters in real-time .
Basic: What analytical techniques are recommended for structural confirmation?
Methodological Answer:
Combine multiple techniques:
- NMR : ¹H/¹³C NMR to confirm the aromatic substitution pattern (e.g., δ 6.7–7.2 ppm for phenyl protons) and stereochemistry (coupling constants for vicinal Hs).
- HRMS : Electrospray ionization (ESI+) with m/z calculated for C₁₀H₁₃NO₃ [M+H]⁺ = 196.0974.
- IR : Peaks at ~1700 cm⁻¹ (carboxylic acid C=O) and ~3300 cm⁻¹ (OH/NH₂ stretches) .
Advanced: How to resolve contradictions in reported bioactivity data (e.g., receptor binding vs. cellular assays)?
Methodological Answer:
Discrepancies may arise from assay conditions or impurity profiles.
- Reproduce assays : Use standardized protocols (e.g., HEK293 cells for receptor binding vs. primary neurons for functional studies).
- Control for metabolites : Incubate the compound with liver microsomes (e.g., human CYP450 isoforms) to identify active/inactive metabolites.
- Quantify impurities : Employ LC-MS with reference standards (e.g., EP impurities A–N as per Pharmacopeial guidelines) to rule out confounding effects .
Advanced: What computational strategies predict the compound’s interaction with biological targets?
Methodological Answer:
- Molecular docking : Use AutoDock Vina with crystal structures of target proteins (e.g., tyrosine hydroxylase PDB: 1TOH). Focus on the phenyl ring’s hydrophobic interactions and hydrogen bonding via the carboxylic acid group.
- MD simulations : Run 100-ns simulations in GROMACS to assess binding stability under physiological conditions (pH 7.4, 150 mM NaCl).
- QSAR models : Train on analogs with known IC₅₀ values to predict bioavailability and blood-brain barrier penetration .
Basic: What are the key considerations for handling and storage?
Methodological Answer:
- Storage : Store at –20°C under argon to prevent oxidation of the phenol group. Lyophilized forms are stable for >2 years.
- Handling : Use glove boxes for air-sensitive steps. For in vitro assays, dissolve in DMSO (≤0.1% final concentration) to avoid solvent toxicity .
Advanced: How to design a SAR study for optimizing metabolic stability?
Methodological Answer:
- Modify substituents : Introduce electron-withdrawing groups (e.g., fluorine) at the 3-methyl position to reduce CYP450-mediated oxidation.
- In vitro assays : Test metabolic stability in liver microsomes with NADPH cofactors. Monitor half-life (t₁/₂) via LC-MS.
- Pro-drug strategies : Esterify the carboxylic acid to improve membrane permeability, with enzymatic cleavage in target tissues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
